molecular formula C13H15BrO5 B3279821 Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate CAS No. 700860-10-2

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Cat. No.: B3279821
CAS No.: 700860-10-2
M. Wt: 331.16 g/mol
InChI Key: QZFNJVATOUTMIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate typically involves the reaction of 5-bromo-4-formyl-2-methoxyphenol with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO5/c1-4-18-13(16)8(2)19-12-6-10(14)9(7-15)5-11(12)17-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFNJVATOUTMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C(=C1)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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